molecular formula C9H15Br B14124982 1-Bromonona-3,6-diene CAS No. 90121-03-2

1-Bromonona-3,6-diene

Cat. No.: B14124982
CAS No.: 90121-03-2
M. Wt: 203.12 g/mol
InChI Key: SREJGOUZLGSTHN-UHFFFAOYSA-N
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Description

1-Bromonona-3,6-diene is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of nona-3,6-diene, characterized by the presence of a bromine atom attached to the first carbon of the diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromonona-3,6-diene can be synthesized through several methods. One common approach involves the bromination of nona-3,6-diene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of bromine to nona-3,6-diene, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromonona-3,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromonona-3,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromonona-3,6-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the conjugated diene system can undergo addition reactions with electrophiles. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific placement of the bromine atom and the conjugated diene system, which imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

90121-03-2

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-bromonona-3,6-diene

InChI

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

SREJGOUZLGSTHN-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCCBr

Origin of Product

United States

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